N1-cyclohexyl-N2-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)oxalamide
Description
N1-Cyclohexyl-N2-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)oxalamide is a synthetic oxalamide derivative featuring a cyclohexyl group at the N1 position and a phthalazinone-methyl moiety at the N2 position.
Properties
IUPAC Name |
N'-cyclohexyl-N-[(4-oxo-3H-phthalazin-1-yl)methyl]oxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O3/c22-15-13-9-5-4-8-12(13)14(20-21-15)10-18-16(23)17(24)19-11-6-2-1-3-7-11/h4-5,8-9,11H,1-3,6-7,10H2,(H,18,23)(H,19,24)(H,21,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHINGWJIUDXRGW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)C(=O)NCC2=NNC(=O)C3=CC=CC=C32 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-cyclohexyl-N2-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)oxalamide typically involves multiple steps. One common method starts with the preparation of the phthalazinone intermediate, which is then reacted with cyclohexylamine and oxalyl chloride to form the final product. The reaction conditions often include the use of anhydrous solvents, controlled temperatures, and specific catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Large-scale reactors, automated systems, and stringent quality control measures are employed to produce the compound in bulk while maintaining consistency and purity.
Chemical Reactions Analysis
Types of Reactions
N1-cyclohexyl-N2-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)oxalamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This involves the replacement of one functional group with another, typically using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride; anhydrous conditions.
Substitution: Halogens, nucleophiles; varying temperatures and solvents depending on the specific reaction.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions typically result in the formation of new derivatives with altered functional groups.
Scientific Research Applications
N1-cyclohexyl-N2-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)oxalamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.
Medicine: Explored for its therapeutic potential, particularly in the development of new drugs targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of N1-cyclohexyl-N2-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)oxalamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular processes and pathways. Detailed studies are required to elucidate the exact molecular interactions and pathways involved.
Comparison with Similar Compounds
Structural Analogues with Cyclohexyl/Phthalazinone Moieties
Key Observations :
- Lipophilicity : The target compound’s cyclohexyl group likely confers higher lipophilicity compared to A22’s difluorocyclohexane and A23’s cyclohexanecarbonyl groups, which may influence membrane permeability.
Analogs with Benzohydrazide Substituents (B-Series)
Key Observations :
Piperazine/Piperidine-Linked Derivatives (A-Series)
Key Observations :
- Piperazine vs. Piperidine: A12 and A13 use piperazine linkers with aromatic acyl groups, which may enhance π-π stacking interactions.
Physicochemical Property Trends
- Polarity : Piperazine-linked derivatives (A12, A13) and carboxamide-containing compounds (A14) exhibit higher polarity due to nitrogen-rich linkers, whereas the target compound’s oxalamide and cyclohexyl groups balance lipophilicity and polarity.
Research Findings and Implications
- Synthetic Verification : Analogs in the evidence were validated via NMR and HRMS, confirming structural integrity and purity. For example, A22 and A23 showed <0.5 ppm deviation in HRMS data, indicating high synthetic accuracy .
- Substituent-Driven Design : Fluorine incorporation (A22, B-series) and piperazine/piperidine linkers (A-series) are common strategies to optimize metabolic stability and target engagement. The target compound’s lack of fluorine may prioritize lipophilicity over oxidative stability.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
